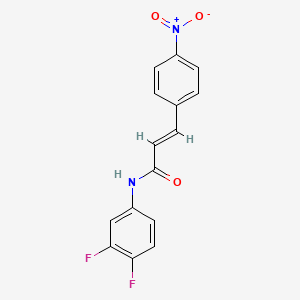
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide, also known as DFN-3,4, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine and materials science. DFN-3,4 is a member of the acrylamide family of compounds, which are widely used in the synthesis of polymers and other materials. In recent years, DFN-3,4 has been the subject of extensive research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but studies have suggested that it may act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues, and are involved in the development of a number of diseases. By scavenging ROS, this compound may have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells, and may have potential as an anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its strong fluorescence properties, which make it a useful tool for imaging biological systems. Additionally, this compound is relatively easy to synthesize, and can be produced in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a number of future directions for research on N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide. One potential area of research is the development of new materials and coatings based on this compound. Additionally, further investigation into the mechanism of action of this compound may lead to the development of new therapeutic agents. Finally, research into the potential toxicity of this compound is needed to determine its safety for use in various applications.
Méthodes De Synthèse
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 4-nitrobenzaldehyde in the presence of a base. The resulting product is then treated with acryloyl chloride to yield this compound. Other methods of synthesis have also been reported, including the use of palladium-catalyzed cross-coupling reactions.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has shown promise in a number of scientific research applications, including its potential use as a fluorescent probe for imaging biological systems. Studies have shown that this compound exhibits strong fluorescence properties, making it a useful tool for imaging cells and tissues. Additionally, this compound has been investigated for its potential use in the development of new materials, including polymers and coatings.
Propriétés
IUPAC Name |
(E)-N-(3,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-13-7-4-11(9-14(13)17)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJMVEKZVYIXCZ-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

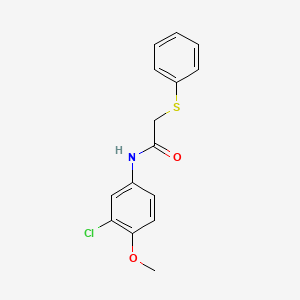
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
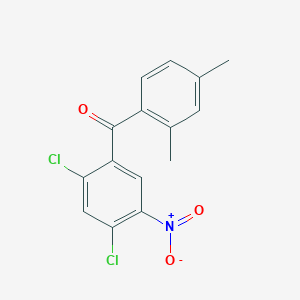
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
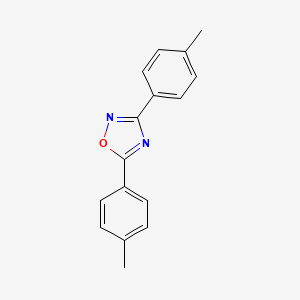
![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)
![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)
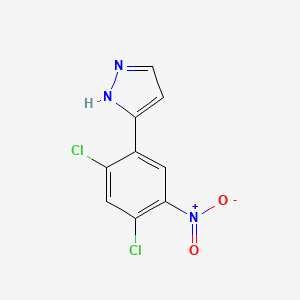
![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)